(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Catalog No.
S1913106
CAS No.
329735-86-6
M.F
C63H58Cl2N2O2P2Ru
M. Wt
1109.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-d...

CAS Number

329735-86-6

Product Name

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

IUPAC Name

(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C63H58Cl2N2O2P2Ru

Molecular Weight

1109.1 g/mol

InChI

InChI=1S/C44H32P2.C19H26N2O2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h1-32H;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1

InChI Key

ZVVRWLPQKLDJRW-OEGAAENXSA-L

SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Isomeric SMILES

CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl

Description

This product is a DMF/Diethyl ether solvate

Molecular Structure Analysis

The molecule consists of several key components:

  • Central Ruthenium atom: This metal atom is in the +2 oxidation state (dichlororuthenium) and bonded to two chloride ligands.
  • (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine ligand: This organic ligand is a bidentate chelator, meaning it can bind to the ruthenium atom through two nitrogen atoms. The (2R) configuration indicates the stereochemistry at the central carbon atom. The presence of two methoxy groups (CH3O) attached to the phenyl rings suggests potential electron-donating properties.
  • [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane ligand: This bulky ligand is also bidentate, containing a diphenylphosphane group (PPh2) on one end and a naphthyl group on the other. The diphenylphosphane group can bind to the ruthenium atom through the phosphorus atom.

Catalysis

The combination of ruthenium metal center and the surrounding phosphine ligands suggests possible catalytic activity. Ruthenium complexes are known catalysts for various organic transformations, including hydrogenation, hydroformylation, and olefin metathesis . The specific design of this molecule, with its bulky substituents, could influence its catalytic behavior in terms of substrate selectivity and reaction rates. Research could explore its potential for catalyzing specific reactions of interest.

Asymmetric Catalysis

The presence of the chiral center ((2R) designation) in the diamine ligand introduces the possibility of asymmetric catalysis. In asymmetric catalysis, the catalyst directs the formation of one enantiomer of a product molecule over the other. This molecule's design, with its chiral ligand and metal center, could be investigated for its ability to promote asymmetric transformations in organic synthesis .

Material Science

The bulky organic ligands surrounding the ruthenium center could lead to interesting self-assembly properties. Such molecules can arrange themselves into ordered structures, potentially useful for applications in material science. Research could explore the self-assembly behavior of this molecule and its potential use in the development of functional materials .

Medicinal Chemistry

The ruthenium complex could be investigated for potential applications in medicinal chemistry. Ruthenium complexes have been explored for their antitumor and other biological activities . The design of this molecule, with its organic components, might influence its interaction with biomolecules, making it a candidate for further investigation.

Dates

Modify: 2023-08-16

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